molecular formula C36H74N12O7 B14749827 L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- CAS No. 554-38-1

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Cat. No.: B14749827
CAS No.: 554-38-1
M. Wt: 787.0 g/mol
InChI Key: ARDMSUOMORZJEN-WPMUBMLPSA-N
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Description

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: is a synthetic peptide composed of multiple lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The compound is characterized by its repetitive lysine units, which can be cleaved by enzymes to release biologically active peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming lysine is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms like E. coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo oxidation reactions, particularly at the amino groups, forming products like lysine aldehydes.

    Reduction: Reduction reactions can convert lysine aldehydes back to lysine.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives like N-acyl lysines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acylating agents like acetic anhydride or succinic anhydride.

Major Products:

    Oxidation: Lysine aldehydes.

    Reduction: Regenerated lysine.

    Substitution: N-acyl lysines

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Acts as a linker for conjugating biologically active molecules.

Biology:

  • Studied for its role in protein-protein interactions.
  • Used in the design of enzyme substrates and inhibitors.

Medicine:

  • Investigated for its potential in drug delivery systems.
  • Explored as a therapeutic agent in cancer treatment due to its ability to deliver multiple anticancer peptides.

Industry:

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes to release active lysine residues or peptides. These active peptides can interact with various molecular targets, including enzymes, receptors, and cellular proteins, modulating their activity and influencing cellular pathways. The ε-amino group of lysine often participates in hydrogen bonding and acts as a general base in catalysis, playing a crucial role in the compound’s biological activity .

Comparison with Similar Compounds

    L-Lysine: A single lysine residue, essential for protein synthesis and various metabolic processes.

    Poly-L-lysine: A polymer of lysine used in cell culture and drug delivery.

    L-Lysyl-L-lysine: A dipeptide of lysine with similar properties but shorter chain length.

Uniqueness: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its repetitive lysine units, which provide multiple sites for enzymatic cleavage and interaction with biological molecules. This makes it a versatile tool in research and therapeutic applications, offering advantages over shorter peptides or single lysine residues .

Properties

CAS No.

554-38-1

Molecular Formula

C36H74N12O7

Molecular Weight

787.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H74N12O7/c37-19-7-1-13-25(43)31(49)44-26(14-2-8-20-38)32(50)45-27(15-3-9-21-39)33(51)46-28(16-4-10-22-40)34(52)47-29(17-5-11-23-41)35(53)48-30(36(54)55)18-6-12-24-42/h25-30H,1-24,37-43H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)/t25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

ARDMSUOMORZJEN-WPMUBMLPSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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